3',4',5,7-Tetramethoxyflavone
Overview
Description
3’,4’,5,7-Tetramethoxyflavone is a flavonoid, a type of plant secondary metabolite, which is known for its antiviral activity against picornaviruses . It has been shown to inhibit the production of β-catenin and is a potent inhibitor of the Wnt pathway in cervical cancer cells . It is also known to possess various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 3’,4’,5,7-Tetramethoxyflavone has been reported in the literature . The synthesis starts from phloroacetophenone (1) and involves several steps to yield the final product .
Molecular Structure Analysis
The molecular formula of 3’,4’,5,7-Tetramethoxyflavone is C19H18O6 . The molecular weight is 342.34 g/mol . The structure includes a flavone backbone with four methoxy groups attached at positions 3’, 4’, 5, and 7 .
Physical And Chemical Properties Analysis
3’,4’,5,7-Tetramethoxyflavone appears as white to yellow crystals or powder . It has a melting point range of 193°C to 197°C . The compound is soluble in DMSO .
Scientific Research Applications
1. Anticancer Studies
- Application Summary: The compound has been studied for its potential anticancer properties. The cytotoxic activity of the bioactive ligand was checked against human cancer cell lines A549 and MCF-7 in vitro by the MTT assay .
- Methods of Application: The study involved spectroscopic investigations (Fourier transform infrared, FT-Raman and nuclear magnetic resonance), as well as the frontier energy level and molecular electrostatic potential (MEP) analysis of 3-hydroxy-3′,4′,5,7-tetramethoxyflavone (3H7TMFN), using density functional theory (DFT) methods .
- Results/Outcomes: The docking and in vitro activity against cancer cell lines displayed positive results, suggesting that the present ligand performance is a promising way for anticancer agents with better efficacy .
2. Inhibition of Cytochrome P450 Enzymes
- Application Summary: This compound has been studied for its effects on intestinal cell permeability and its inhibitory effects on cytochrome P450 (CYP) enzymes .
- Methods of Application: The study used liquid chromatography–mass spectrometry (LC-MS) and microsomes to analyze the TMFs and hydroxylated TMFs, elucidating cell penetration and metabolic inhibition potential .
- Results/Outcomes: 3H7-TMF showed the fastest (1-h) transport efficiency in intestinal cells. The Caco-2 cell model exhibited significant transport and absorption efficiency . IC 50 values of TMFs against CYP enzymes ranged from 0.15 to 108 μM, indicating potent inhibition .
3. Anti-Inflammatory Activities
- Application Summary: 3’,4’,5,7-Tetramethoxyflavone, one of the major polymethoxyflavones (PMFs) isolated from M. exotica, possesses various bioactivities, including anti-inflammatory activities .
4. Metabolism Study
- Application Summary: A comprehensive metabolism study of 5-hydroxy-6,7,3’,4’-tetramethoxyflavone (HTF), a typical hydroxylated-polymethoxyflavonoid (OH-PMF), was conducted in rats .
- Methods of Application: The study used a drug metabolite cluster-based data-mining method for the metabolite identification of HTF .
- Results/Outcomes: Consequently, eight primary metabolism clusters, sixteen secondary metabolism clusters, and five tertiary metabolism clusters were proposed and 106 metabolites (19 potential metabolites included) were detected and identified positively and tentatively .
5. Chondroprotective Activity
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVBVLQKLQNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234705 | |
Record name | 5,7,3',4'-Tetramethylluteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5,7-Tetramethoxyflavone | |
CAS RN |
855-97-0 | |
Record name | 5,7,3′,4′-Tetramethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7,3',4'-Tetramethylluteolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7,3',4'-Tetramethylluteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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